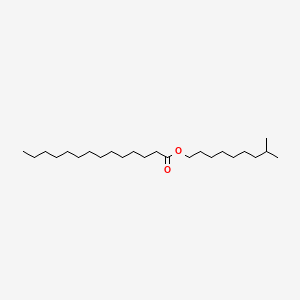

Isodecyl myristate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isodecyl myristate is an ester derived from myristic acid and isodecyl alcohol. It is commonly used in the cosmetics and personal care industry due to its excellent emollient properties, which help to moisturize and condition the skin. This compound is known for its ability to provide a smooth and silky feel without leaving a greasy residue .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isodecyl myristate is synthesized through the esterification of myristic acid with isodecyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, myristic acid and isodecyl alcohol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure ester .

Análisis De Reacciones Químicas

Types of Reactions: Isodecyl myristate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking down of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of myristic acid and isodecyl alcohol. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of a different ester .

Common Reagents and Conditions:

Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)

Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide)

Major Products:

Hydrolysis: Myristic acid, isodecyl alcohol

Transesterification: New ester, original alcohol

Aplicaciones Científicas De Investigación

Isodecyl myristate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Cosmetics and Personal Care: Used as an emollient and skin-conditioning agent in various formulations such as lotions, creams, and sunscreens.

Pharmaceuticals: Acts as a penetration enhancer in topical drug formulations, improving the delivery of active ingredients through the skin.

Industrial Applications: Used as a lubricant and plasticizer in the manufacturing of plastics and other materials.

Mecanismo De Acción

Isodecyl myristate is often compared with other esters such as isodecyl cocoate, isodecyl isononanoate, and isocetyl myristate. While all these compounds share similar emollient properties, this compound is unique in its ability to provide a silky, non-greasy feel to the skin. Additionally, it has a higher molecular weight and longer carbon chain compared to some of its counterparts, which contributes to its distinct characteristics .

Comparación Con Compuestos Similares

- Isodecyl cocoate

- Isodecyl isononanoate

- Isocetyl myristate

- Isocetyl stearate

- Isodecyl citrate

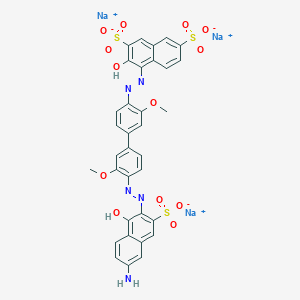

Propiedades

Número CAS |

51473-24-6 |

|---|---|

Fórmula molecular |

C24H48O2 |

Peso molecular |

368.6 g/mol |

Nombre IUPAC |

8-methylnonyl tetradecanoate |

InChI |

InChI=1S/C24H48O2/c1-4-5-6-7-8-9-10-11-12-15-18-21-24(25)26-22-19-16-13-14-17-20-23(2)3/h23H,4-22H2,1-3H3 |

Clave InChI |

BAEBJZOXCRMTJX-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCC(=O)OCCCCCCCC(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(2-methoxyphenyl)-](/img/structure/B13791613.png)